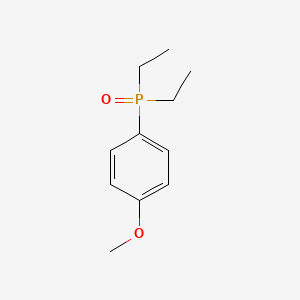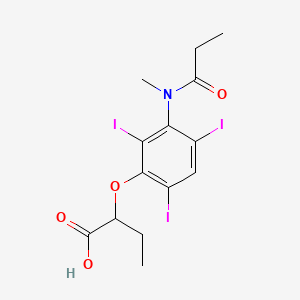
2-(3-(N-Methylpropionamido)-2,4,6-triiodophenoxy)butyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(N-Methylpropionamido)-2,4,6-triiodophenoxy)butyric acid is a complex organic compound characterized by the presence of multiple functional groups, including an amide, a phenoxy group, and a carboxylic acid. This compound is notable for its high iodine content, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(N-Methylpropionamido)-2,4,6-triiodophenoxy)butyric acid typically involves multiple steps:
Amidation: The formation of the N-methylpropionamido group is accomplished by reacting the iodinated phenol with N-methylpropionamide under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. Catalysts and solvents are carefully selected to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-(N-Methylpropionamido)-2,4,6-triiodophenoxy)butyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: Halogen substitution reactions can occur, where iodine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents like chlorine or bromine.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
2-(3-(N-Methylpropionamido)-2,4,6-triiodophenoxy)butyric acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to its high iodine content.
Medicine: Explored for its potential therapeutic effects, particularly in thyroid-related disorders.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(3-(N-Methylpropionamido)-2,4,6-triiodophenoxy)butyric acid involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The amide and carboxylic acid groups facilitate interactions with biological molecules, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-(N-Methylpropionamido)-2,4,6-diiodophenoxy)butyric acid: Lacks one iodine atom, resulting in different reactivity and properties.
2-(3-(N-Methylpropionamido)-2,4,6-trichlorophenoxy)butyric acid: Chlorine atoms replace iodine, leading to variations in chemical behavior and applications.
Uniqueness
2-(3-(N-Methylpropionamido)-2,4,6-triiodophenoxy)butyric acid is unique due to its high iodine content, which imparts distinct radiological and chemical properties. This makes it particularly valuable in applications requiring radiolabeling and specific reactivity profiles.
Propriétés
Numéro CAS |
24340-24-7 |
|---|---|
Formule moléculaire |
C14H16I3NO4 |
Poids moléculaire |
642.99 g/mol |
Nom IUPAC |
2-[2,4,6-triiodo-3-[methyl(propanoyl)amino]phenoxy]butanoic acid |
InChI |
InChI=1S/C14H16I3NO4/c1-4-9(14(20)21)22-13-8(16)6-7(15)12(11(13)17)18(3)10(19)5-2/h6,9H,4-5H2,1-3H3,(H,20,21) |
Clé InChI |
VQEBNUWPANOILF-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)O)OC1=C(C=C(C(=C1I)N(C)C(=O)CC)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



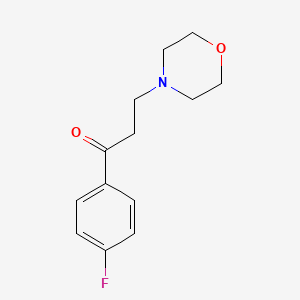
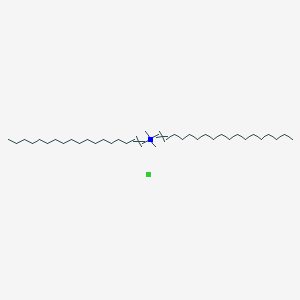
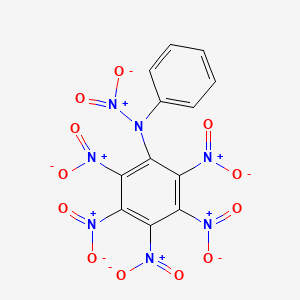
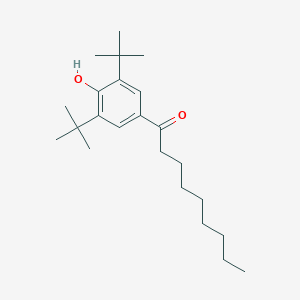
![4H-[1,2]Oxazolo[5,4-E]indole](/img/structure/B14687066.png)
![1,4,6,10-Tetraoxaspiro[4.5]decane](/img/structure/B14687071.png)


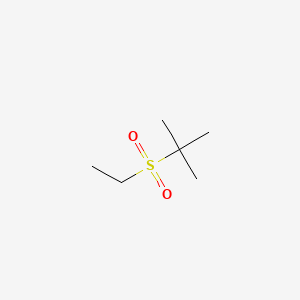

![1-Iodobicyclo[2.2.1]hept-2-ene](/img/structure/B14687118.png)

